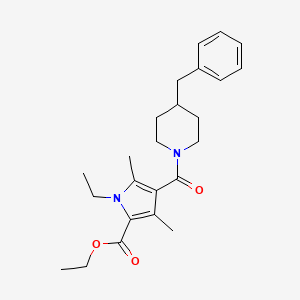

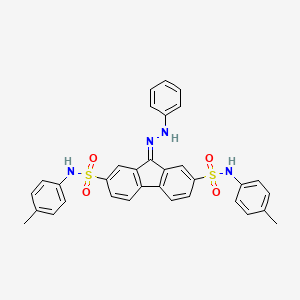

![molecular formula C20H17N3O2S B2807401 4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893969-58-9](/img/structure/B2807401.png)

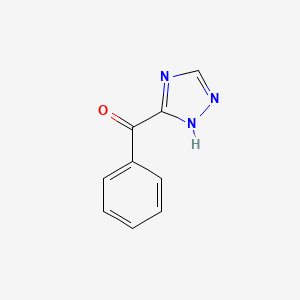

4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

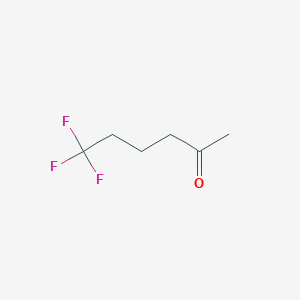

The synthesis of imidazole derivatives is often based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

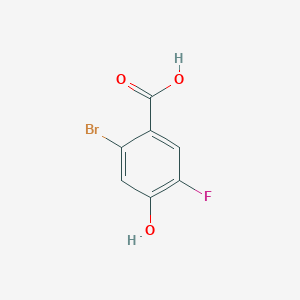

Antitubercular Activity

Imidazo-[2,1-b]-thiazoles, including derivatives of the compound , have demonstrated antitubercular activity. Researchers have designed, synthesized, and evaluated novel imidazo-[2,1-b]-thiazole carboxamide analogues. Among these, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 exhibited potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM and an IC90 of 7.05 μM. Importantly, it showed no acute cellular toxicity toward normal lung fibroblast cells .

Anxiolytic Properties

Benzo-[d]imidazo-[2,1-b]-thiazoles have been reported as potent non-sedative anxiolytics. These compounds may offer therapeutic benefits for anxiety-related disorders .

Anticancer Potential

Certain benzo-[d]imidazo-[2,1-b]-thiazole derivatives exhibit powerful anticancer activity. Further investigation into their mechanisms of action and potential as cancer therapeutics is warranted .

PET Imaging Probe for Alzheimer’s Disease

Interestingly, benzo-[d]imidazo-[2,1-b]-thiazoles have been explored as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients. This application could aid in early diagnosis and monitoring of Alzheimer’s disease progression .

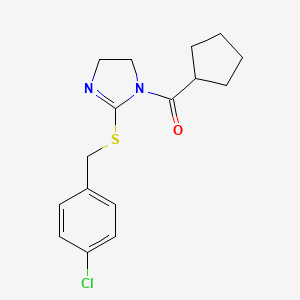

Kinase Inhibition

Some derivatives of this compound class act as kinase inhibitors. These molecules may play a role in modulating cellular signaling pathways and could be relevant in drug development .

Antimicrobial Activity

In addition to antitubercular effects, benzo-[d]imidazo-[2,1-b]-thiazoles have demonstrated antimicrobial activity. Researchers have observed selective inhibition of Mtb over non-tuberculous mycobacteria (NTM) by these derivatives .

Orientations Futures

The development of new drugs that overcome AMR problems is necessary . In the past, drugs containing heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . Therefore, there is a great importance of heterocyclic ring-containing drugs .

Propriétés

IUPAC Name |

4-ethoxy-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2S/c1-2-25-17-8-6-14(7-9-17)19(24)21-16-5-3-4-15(12-16)18-13-23-10-11-26-20(23)22-18/h3-13H,2H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMRBDPZRZTJQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)ethylcarbamate](/img/structure/B2807319.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2807329.png)